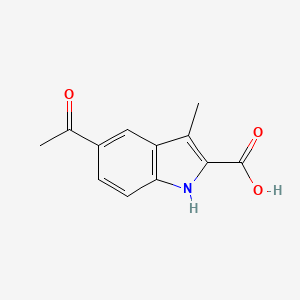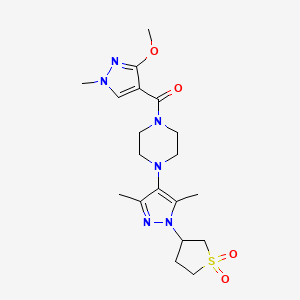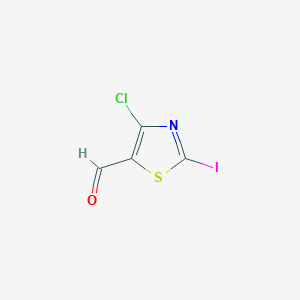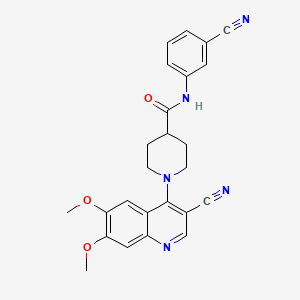
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with cyano and methoxy groups, and a piperidine ring attached to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Cyano and Methoxy Groups: The cyano and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and methanol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Coupling of Quinoline and Piperidine Derivatives: The final step involves coupling the quinoline derivative with the piperidine derivative through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study cellular processes and molecular interactions due to its ability to bind to specific proteins and nucleic acids.
作用機序
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: This compound is unique due to the presence of both cyano and methoxy groups on the quinoline core, as well as the piperidine ring attached to the carboxamide group.
1-(3-cyanoquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: Lacks the methoxy groups, which may affect its electronic properties and biological activity.
1-(6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: Lacks the cyano group, which may influence its reactivity and binding affinity to biological targets.
Uniqueness
The presence of both cyano and methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.
特性
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(14-27)24(20)30-8-6-17(7-9-30)25(31)29-19-5-3-4-16(10-19)13-26/h3-5,10-12,15,17H,6-9H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQWWLWIDMUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
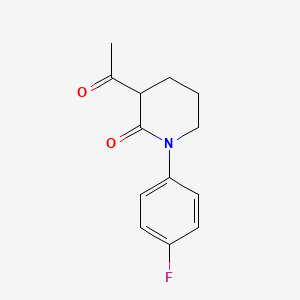
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2657641.png)
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
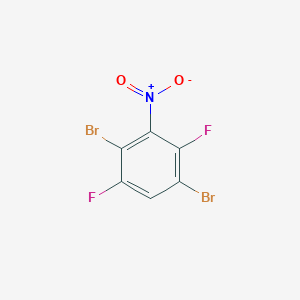
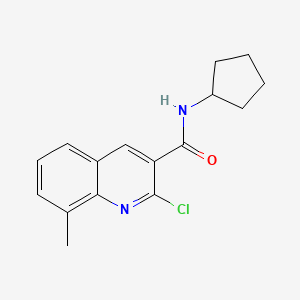
![1-(4-fluorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2657651.png)
